molecular formula C15H13ClO3 B6406923 2-(5-Chloro-2-methoxyphenyl)-6-methylbenzoic acid CAS No. 1261905-49-0

2-(5-Chloro-2-methoxyphenyl)-6-methylbenzoic acid

Cat. No.: B6406923
CAS No.: 1261905-49-0
M. Wt: 276.71 g/mol
InChI Key: LGLWAHQULRVSBQ-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-methoxyphenyl)-6-methylbenzoic acid is an organic compound characterized by the presence of a chloro and methoxy group on a phenyl ring, and a methyl group on a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Chloro-2-methoxyphenyl)-6-methylbenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methoxyphenylboronic acid and 6-methylbenzoic acid.

    Coupling Reaction: A Suzuki coupling reaction is employed to couple the boronic acid with the benzoic acid derivative. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent.

    Purification: The product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other substituents.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of 2-(5-chloro-2-methoxyphenyl)-6-methylbenzaldehyde or this compound.

    Reduction: Formation of 2-(5-methoxyphenyl)-6-methylbenzoic acid.

    Substitution: Formation of 2-(5-substituted-2-methoxyphenyl)-6-methylbenzoic acid derivatives.

Scientific Research Applications

2-(5-Chloro-2-methoxyphenyl)-6-methylbenzoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-methoxyphenyl)-6-methylbenzoic acid involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

  • 2-(5-Chloro-2-hydroxyphenyl)-6-methylbenzoic acid
  • 2-(5-Chloro-2-methoxyphenyl)-4-methylbenzoic acid
  • 2-(5-Chloro-2-methoxyphenyl)-6-ethylbenzoic acid

Comparison:

  • Structural Differences: The presence of different substituents (e.g., hydroxy, ethyl) on the phenyl or benzoic acid ring can significantly alter the compound’s properties.
  • Chemical Reactivity: The reactivity of these compounds varies based on the nature and position of the substituents.
  • Biological Activity: Each compound may exhibit unique biological activities, making them suitable for different applications.

Properties

IUPAC Name

2-(5-chloro-2-methoxyphenyl)-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-9-4-3-5-11(14(9)15(17)18)12-8-10(16)6-7-13(12)19-2/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGLWAHQULRVSBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=C(C=CC(=C2)Cl)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20691095
Record name 5'-Chloro-2'-methoxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261905-49-0
Record name 5'-Chloro-2'-methoxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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